Cas no 40107-08-2 (4-Amino-6-Iodoquinoline)

4-Amino-6-Iodoquinoline Chemical and Physical Properties
Names and Identifiers
-
- 4-Quinolinamine,6-iodo-
- 4-AMINO-6-IODOQUINOLINE
- 6-iodoquinolin-4-amine
- 6-Iodo-quinolin-4-ylamine
- 6-Iod-4-aminochinolin
- 6-iodanylquinolin-4-amine
- 6-iodo-4-quinolinamine
- AB1072
- AKOS009249686
- FT-0765807
- A824919
- CS-0432886
- MFCD06658311
- DTXSID60496607
- SB37043
- 40107-08-2
- AS-44502
- DB-069946
- 4-Amino-6-Iodoquinoline
-
- MDL: MFCD06658311
- Inchi: InChI=1S/C9H7IN2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H,(H2,11,12)
- InChI Key: LFWKSYGYAIRXDM-UHFFFAOYSA-N
- SMILES: C1=CC2=NC=CC(=C2C=C1I)N
Computed Properties
- Exact Mass: 269.96500
- Monoisotopic Mass: 269.96540g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38.9Ų
- XLogP3: 2.3
Experimental Properties
- Density: 1.913
- Boiling Point: 410.9 °C at 760 mmHg
- Flash Point: 202.3 °C
- PSA: 38.91000
- LogP: 3.00280
4-Amino-6-Iodoquinoline Security Information
4-Amino-6-Iodoquinoline Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Amino-6-Iodoquinoline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB448795-1 g |
4-Amino-6-iodoquinoline |
40107-08-2 | 1g |
€472.70 | 2022-06-10 | ||
Chemenu | CM143789-5g |
6-Iodo-quinolin-4-ylamine |
40107-08-2 | 95% | 5g |
$689 | 2021-08-05 | |
TRC | A579498-500mg |
4-Amino-6-Iodoquinoline |
40107-08-2 | 500mg |
$ 365.00 | 2022-06-08 | ||
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 80R0074-5g |
6-Iodo-quinolin-4-ylamine |
40107-08-2 | 97% | 5g |
33904.74CNY | 2021-05-08 | |
1PlusChem | 1P0075NZ-250mg |
6-Iodoquinolin-4-amine |
40107-08-2 | 95+% | 250mg |
$27.00 | 2024-05-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTX775-5g |
6-iodoquinolin-4-amine |
40107-08-2 | 95% | 5g |
¥2551.0 | 2024-04-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTX775-250mg |
6-iodoquinolin-4-amine |
40107-08-2 | 95% | 250mg |
¥395.0 | 2024-04-19 | |
A2B Chem LLC | AD33135-100mg |
4-Amino-6-iodoquinoline |
40107-08-2 | 95+% | 100mg |
$11.00 | 2024-04-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTX775-10g |
6-iodoquinolin-4-amine |
40107-08-2 | 95% | 10g |
¥4260.0 | 2024-04-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTX775-25g |
6-iodoquinolin-4-amine |
40107-08-2 | 95% | 25g |
¥8520.0 | 2024-04-19 |
4-Amino-6-Iodoquinoline Related Literature
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Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651
-
Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
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Louis Porte RSC Adv., 2014,4, 64506-64513
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Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842
-
Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569
Additional information on 4-Amino-6-Iodoquinoline
Recent Advances in the Study of 4-Amino-6-Iodoquinoline (CAS: 40107-08-2) in Chemical Biology and Medicine
4-Amino-6-Iodoquinoline (CAS: 40107-08-2) is a quinoline derivative that has garnered significant attention in recent years due to its potential applications in chemical biology and medicinal chemistry. This compound, characterized by its amino and iodo functional groups, has been explored for its diverse biological activities, including antimicrobial, anticancer, and antimalarial properties. The unique structural features of 4-Amino-6-Iodoquinoline make it a promising scaffold for the development of novel therapeutic agents.
Recent studies have focused on elucidating the molecular mechanisms underlying the biological activities of 4-Amino-6-Iodoquinoline. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory effects against Plasmodium falciparum, the causative agent of malaria. The researchers employed a combination of in vitro assays and molecular docking simulations to identify the binding interactions between 4-Amino-6-Iodoquinoline and key parasitic enzymes, providing valuable insights for the design of next-generation antimalarial drugs.
In addition to its antimalarial potential, 4-Amino-6-Iodoquinoline has shown promise as an anticancer agent. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported that this compound selectively targets cancer cells by inducing apoptosis through the mitochondrial pathway. The study utilized cell viability assays, flow cytometry, and Western blot analysis to confirm the compound's mechanism of action. These findings highlight the versatility of 4-Amino-6-Iodoquinoline as a lead compound for oncology research.
The synthesis and optimization of 4-Amino-6-Iodoquinoline derivatives have also been a focal point of recent research. A 2023 paper in Tetrahedron Letters described a novel synthetic route for the efficient production of 4-Amino-6-Iodoquinoline and its analogs. The authors emphasized the importance of optimizing reaction conditions to improve yield and purity, which is critical for scaling up production for preclinical studies. This work underscores the ongoing efforts to enhance the accessibility of this compound for further biological evaluation.
Despite these advancements, challenges remain in the development of 4-Amino-6-Iodoquinoline-based therapeutics. Issues such as solubility, bioavailability, and potential off-target effects need to be addressed through systematic structure-activity relationship (SAR) studies. Future research directions may include the exploration of prodrug strategies or nanoparticle-based delivery systems to overcome these limitations. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to translate these findings into clinically viable treatments.
In conclusion, 4-Amino-6-Iodoquinoline (CAS: 40107-08-2) represents a compelling area of research in chemical biology and medicine. Its multifaceted biological activities and potential for structural modification make it a valuable tool for drug discovery. Continued investigation into its mechanisms of action and optimization of its pharmacological properties will likely yield significant contributions to the field in the coming years.
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